2-(Azepan-1-yl)ethanamine hydrochloride, with the chemical formula C₈H₁₉ClN₂ and a molecular weight of 178.70 g/mol, is a derivative of azepane and an amine compound. This compound features a seven-membered ring structure (azepane) attached to an ethylamine group, which contributes to its unique properties. The hydrochloride form indicates that it is a salt formed by the reaction of the base with hydrochloric acid, enhancing its solubility in water and stability for various applications .
The synthesis of 2-(Azepan-1-yl)ethanamine hydrochloride typically involves multi-step organic reactions:
These methods may vary based on available reagents and desired purity levels .
2-(Azepan-1-yl)ethanamine hydrochloride has potential applications in various fields:
Interaction studies involving 2-(Azepan-1-yl)ethanamine hydrochloride focus on its binding affinity and activity within biological systems. Preliminary studies suggest that it may interact with neurotransmitter receptors, although detailed pharmacological profiling is necessary to elucidate specific interactions and mechanisms of action.
Several compounds share structural similarities with 2-(Azepan-1-yl)ethanamine hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-(2-Chloroethyl)piperidine hydrochloride | 2008-75-5 | 0.95 |
| 1-(2-Chloroethyl)pyrrolidine hydrochloride | 7250-67-1 | 0.91 |
| 1-(3-Chloropropyl)piperidine hydrochloride | 5472-49-1 | 0.79 |
| 2-(Chloromethyl)-1-methylpiperidine hydrochloride | 27483-92-7 | 0.75 |
| Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride | 135906-03-5 | 0.65 |
Uniqueness: The unique feature of 2-(Azepan-1-yl)ethanamine hydrochloride lies in its specific combination of a seven-membered azepane ring with an ethylamine group, which may confer distinct biological activities compared to other similar compounds that lack this particular structure.